molecular formula C16H20N6O2S B10998112 N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10998112
M. Wt: 360.4 g/mol
InChI Key: CVEMVJISXAKEMM-UHFFFAOYSA-N
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Description

N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridine ring, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine and piperazine rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20N6O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C16H20N6O2S/c1-12-11-25-15(19-12)20-14(23)10-18-16(24)22-8-6-21(7-9-22)13-4-2-3-5-17-13/h2-5,11H,6-10H2,1H3,(H,18,24)(H,19,20,23)

InChI Key

CVEMVJISXAKEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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